molecular formula C37H66O8 B1198785 Bullatalicin CAS No. 152323-84-7

Bullatalicin

Número de catálogo: B1198785
Número CAS: 152323-84-7
Peso molecular: 638.9 g/mol
Clave InChI: HKMBLJVHVBJAIH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Purpureacin-1 is a polyketide.
Bullatanocin, also known as annonin iv or cherimolin 2, belongs to the class of organic compounds known as annonaceous acetogenins. These are waxy derivatives of fatty acids (usually C32 or C34), containing a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl- substituted alpha, beta-unsaturated-gamma-lactone. One of their interesting structural features is a single, adjacent, or nonadjacent tetrahydrofuran (THF) or tetrahydropyran (THP) system with one or two flanking hydroxyl group(s) at the center of a long hydrocarbon chain. Bullatanocin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Bullatanocin has been primarily detected in urine. Within the cell, bullatanocin is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, bullatanocin can be found in alcoholic beverages and fruits. This makes bullatanocin a potential biomarker for the consumption of these food products.

Aplicaciones Científicas De Investigación

Antitumor Activity

Bullatacin has been extensively studied for its cytotoxic effects on various cancer cell lines. The compound exhibits potent antitumor activity, especially against colon cancer cells, lung cancer cells, and breast cancer cells. Research indicates that bullatacin can induce apoptosis in these cells at nanomolar concentrations, with half-maximal inhibitory concentration (IC50) values around 10 nM for colon cancer cell lines such as SW480 and HT-29 .

Case Studies

Several studies have documented the efficacy of bullatacin in laboratory settings:

  • Study on Colon Cancer Cells : A study demonstrated that bullatacin significantly reduced cell viability in SW480 and HT-29 cell lines. The treatment resulted in a dose-dependent decrease in cell survival and marked the onset of apoptosis within 6 hours of exposure .
  • In Vivo Studies : Bullatacin has shown promising results in animal models, exhibiting strong antitumor effects with low toxicity to normal tissues. These findings suggest its potential as a therapeutic agent for treating various malignancies while minimizing adverse effects .

Comparative Data Table

The following table summarizes the key findings from studies on bullatacin's applications:

Cancer Type Cell Line IC50 (nM) Mechanism of Action Study Reference
Colon CancerSW48010Induces apoptosis; activates ER stress signaling
Colon CancerHT-297Triggers immunogenic cell death; releases ATP
Lung CancerVariousNot specifiedCytotoxicity via apoptosis
Breast CancerVariousNot specifiedInduces DAMPs for immune activation

Potential Clinical Applications

Given its potent antitumor properties and favorable safety profile, bullatacin holds promise for several clinical applications:

  • Combination Therapies : Bullatacin may be used in conjunction with other chemotherapeutic agents to enhance efficacy and reduce resistance.
  • Personalized Medicine : The compound's ability to target specific cancer types makes it a candidate for personalized treatment regimens tailored to individual genetic profiles.

Q & A

Basic Research Questions

Q. What are the validated protocols for isolating Bullatalicin from natural sources, and how can experimental reproducibility be optimized?

  • Methodology : Use Soxhlet extraction with ethanol (70% v/v) for initial isolation, followed by flash chromatography (silica gel, hexane/ethyl acetate gradient). Confirm purity via HPLC (C18 column, UV detection at 254 nm). Reproducibility requires strict documentation of solvent ratios, temperature, and column pressure .
  • Key Considerations : Batch-to-batch variability in plant material necessitates phytochemical profiling of source species. Include negative controls to rule out co-eluting compounds .

Q. Which analytical techniques are essential for structural confirmation of this compound, and how should data be interpreted?

  • Techniques : High-resolution mass spectrometry (HR-MS) for molecular formula (e.g., [M+H]<sup>+</sup> at m/z 487.2012), <sup>1</sup>H/<sup>13</sup>C NMR for functional groups, and X-ray crystallography for absolute configuration.
  • Validation : Cross-reference spectral data with published libraries (e.g., Natural Products Atlas) and synthesize derivatives to confirm reactive sites .

Advanced Research Questions

Q. How do discrepancies in this compound’s reported cytotoxicity IC50 values across studies arise, and what experimental variables require standardization?

  • Analysis Framework : Compare cell lines (e.g., HeLa vs. MCF-7), assay conditions (incubation time, serum concentration), and compound solubility (DMSO vs. PBS). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity .
  • Resolution : Adopt OECD guidelines for in vitro assays: 48-hour exposure, 10% FBS, and solvent controls ≤0.1% v/v. Report raw data with error margins in supplementary materials .

Q. What strategies mitigate conflicting results in this compound’s mechanism of action studies, particularly when targeting kinase pathways?

  • Methodological Adjustments :

  • Use isoform-specific kinase inhibitors (e.g., LY294002 for PI3K) to isolate pathways.
  • Combine transcriptomics (RNA-seq) with phosphoproteomics to identify off-target effects.
  • Validate findings across multiple models (e.g., 2D vs. 3D cell cultures) .
    • Data Interpretation : Apply pathway enrichment analysis (DAVID, KEGG) to contextualize contradictions .

Q. How can computational modeling improve the design of this compound analogs with enhanced bioavailability?

  • Workflow :

Perform molecular docking (AutoDock Vina) to predict binding affinity for target proteins (e.g., EGFR).

Use QSAR models to correlate structural features (logP, polar surface area) with permeability (Caco-2 assay data).

Validate predictions via in vitro ADME assays (e.g., microsomal stability) .

  • Limitations : Address false positives by cross-validating with experimental IC50 values .

Q. Contradiction Management & Experimental Design

Q. What frameworks are recommended for resolving inconsistencies in this compound’s anti-inflammatory activity across rodent models?

  • Systematic Approach :

  • Conduct dose-response studies in both acute (carrageenan-induced edema) and chronic (CFA-induced arthritis) models.
  • Control for species-specific metabolic differences (e.g., CYP450 isoforms) via liver microsome assays.
  • Publish negative results to reduce publication bias .

Q. How should researchers address reproducibility challenges in this compound’s synthetic routes?

  • Optimization Steps :

  • Document catalyst loading (e.g., Pd/C at 5% w/w) and reaction atmosphere (N2 vs. H2).
  • Use Design of Experiments (DoE) to identify critical parameters (temperature, solvent polarity).
  • Share step-by-step protocols via open-access repositories (e.g., protocols.io ) .

Propiedades

Número CAS

152323-84-7

Fórmula molecular

C37H66O8

Peso molecular

638.9 g/mol

Nombre IUPAC

4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one

InChI

InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3

Clave InChI

HKMBLJVHVBJAIH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

SMILES canónico

CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O

melting_point

107-109°C

Descripción física

Solid

Sinónimos

bullatalicin

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bullatalicin
Reactant of Route 2
Reactant of Route 2
Bullatalicin
Reactant of Route 3
Reactant of Route 3
Bullatalicin
Reactant of Route 4
Reactant of Route 4
Bullatalicin
Reactant of Route 5
Reactant of Route 5
Bullatalicin
Reactant of Route 6
Bullatalicin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.